molecular formula C₁₁H₁₂N₂O₂S B1142565 5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 76872-77-0

5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Número de catálogo: B1142565
Número CAS: 76872-77-0
Peso molecular: 236.29
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol . This chemical features a fused tetrahydrobenzothiophene ring system linked to a pyrimidine-2,4-dione core, making it a versatile scaffold in medicinal chemistry and drug discovery . Compounds based on the thieno[2,3-d]pyrimidine nucleus are of significant research interest due to their pronounced pharmacological activities, which include serving as a key structural component in the design of epidermal growth factor receptor (EGFR) inhibitors for anti-proliferative studies . Furthermore, structurally similar analogs have demonstrated considerable potential as antifungal agents . This product is intended for research applications, such as in-vitro studies, and is strictly for laboratory use. It is not categorized as a drug or medicine and is not approved for the prevention, treatment, or cure of any medical condition in humans or animals .

Propiedades

IUPAC Name

5-methyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-5-3-2-4-6-7(5)8-9(14)12-11(15)13-10(8)16-6/h5H,2-4H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFBEHZHNORSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1C3=C(S2)NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminothiophenol with a suitable diketone, followed by cyclization and oxidation steps . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

  • Molecular Formula : C11H12N2O2S
  • Molecular Weight : 236.29 g/mol
  • CAS Number : 76872-77-0
  • IUPAC Name : 5-methyl-5,6,7,8-tetrahydro-1H-benzothiolo[2,3-d]pyrimidine-2,4-dione

Chemistry

5,6-Tetrahydro-5-methyl- benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows it to be a model compound for studying heterocyclic chemistry.

Biology

The compound is utilized in biological assays to investigate its inhibitory effects on AKT1 (protein kinase B), which is involved in various cellular processes such as metabolism and cell survival. Research indicates that this compound can disrupt cancer cell signaling pathways that promote tumor growth and survival by inhibiting the PI3K/AKT/mTOR pathway .

Medicine

This compound shows promise as a therapeutic agent for treating cancers, particularly acute myeloid leukemia. Its ability to inhibit key signaling pathways makes it a candidate for drug development aimed at targeting malignancies associated with dysregulated AKT signaling .

Industry

In industrial applications, 5,6-Tetrahydro-5-methyl- benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is leveraged in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties and biological activity. Its synthesis can be scaled up using optimized reaction conditions to maximize yield and purity .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of thieno[2,3-d]pyrimidine that exhibit anti-proliferative properties. For instance:

  • A study reported the synthesis of a hybrid compound derived from thieno[2,3-d]pyrimidine which demonstrated significant inhibition of cancer cell lines by targeting the PI3K/AKT/mTOR pathway .

These findings highlight the ongoing research efforts aimed at exploring the therapeutic potential of this compound and its derivatives in cancer treatment.

Comparación Con Compuestos Similares

Structural Analogs with Substituted Moieties

Several derivatives of the tetrahydrobenzothieno[2,3-d]pyrimidine-dione core have been synthesized, with modifications impacting physicochemical and biological properties:

Compound Name Substituents/Modifications Melting Point (°C) Biological Activity Reference
4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c) 4-Benzylpiperazinyl group at position 4 134–135 Not explicitly reported; structural focus
4-(4-Benzylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4d) 4-Benzylpiperidinyl group at position 4 142–143 Not explicitly reported; structural focus
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (2) Thiazole ring at position 6; phenyl at position 3 Not reported Antimicrobial: Superior to streptomycin vs. P. aeruginosa; high vs. S. aureus
6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Imidazo[1,2-a]pyridine at position 6 Not reported Moderate activity vs. S. aureus, E. coli, B. subtilis

Key Observations :

  • Position 6 modifications (e.g., thiazole or imidazopyridine) enhance antimicrobial activity, likely due to increased electron-withdrawing effects or improved target binding .
  • Alkylation at position 1 (e.g., benzyl or acetamide groups) reduces antimicrobial efficacy compared to the parent compound, suggesting steric hindrance or altered pharmacokinetics .
Pyrido[2,3-d]pyrimidine-Dione Derivatives

Pyrido[2,3-d]pyrimidine-diones, while structurally distinct, share functional similarities with the target compound:

Compound Name Substituents/Modifications HOMO-LUMO Gap (eV) Biological Relevance Reference
6-(2-Hydroxy-5-methylbenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (6a) Hydroxybenzoyl group at position 6 3.93 Potential applications in enzyme inhibition (e.g., kinase targets)
Flumioxazin (Control) Aromatic dihydroimidazole structure Lower LUMO Herbicidal activity via protoporphyrinogen oxidase inhibition

Key Observations :

  • The HOMO of pyrido[2,3-d]pyrimidine-diones is localized on the pyrimidine ring, whereas in benzothieno analogs, it resides on the benzothiophene moiety, influencing redox reactivity and target interactions .
  • LUMO energy levels in pyrido derivatives are higher than flumioxazin, correlating with reduced electron-accepting capacity and divergent bioactivity .
Electronic and Reactivity Profiles

Frontier molecular orbital (FMO) analysis highlights critical differences:

  • Pyrido[2,3-d]pyrimidine-dione : HOMO on the pyrimidine ring enables π-π stacking with aromatic residues in eukaryotic targets (e.g., kinases) .

Actividad Biológica

5,6,7,8-Tetrahydro-5-methyl- benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 76872-77-0) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound is recognized for its ability to inhibit key signaling pathways involved in cell growth and proliferation, particularly the PI3K/AKT/mTOR pathway.

  • Molecular Formula : C11H12N2O2S
  • Molecular Weight : 236.29 g/mol
  • IUPAC Name : 5-methyl-5,6,7,8-tetrahydro-1H-benzothiolo[2,3-d]pyrimidine-2,4-dione

The primary mechanism of action for 5,6,7,8-Tetrahydro-5-methyl- benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of AKT1 (protein kinase B), which plays a crucial role in various cellular processes including metabolism, proliferation, cell survival, growth, and angiogenesis. By inhibiting AKT1, this compound can effectively disrupt cancer cell signaling pathways that promote tumor growth and survival.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Compound 4 , a derivative of the parent compound, showed an IC50 value of 9.0 nM against the MDA-MB-435 cancer cell line and was found to be 7-fold more potent than the lead compound in microtubule depolymerization assays .
CompoundIC50 (nM)EC50 (nM)
Compound 49.019
Compound 5<40-
Compound 653-
Compound 12125-

Inhibition of Microtubule Dynamics

The ability of these compounds to induce microtubule depolymerization is critical for their anticancer activity. At a concentration of 10 µM , several compounds were evaluated for their effects on microtubule stability and dynamics:

  • Compounds that caused significant microtubule depolymerization were further tested for their antiproliferative potency .

Study on Acute Myeloid Leukemia (AML)

In a focused study on acute myeloid leukemia (AML), researchers investigated the effects of 5,6,7,8-Tetrahydro-5-methyl- benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione on leukemic cell lines. The findings indicated that this compound effectively inhibited cell proliferation and induced apoptosis through the activation of pro-apoptotic pathways while downregulating anti-apoptotic factors .

Comparative Analysis with Other Compounds

A comparative analysis highlighted that while traditional chemotherapeutics exhibit significant side effects due to non-specific targeting of rapidly dividing cells, compounds like 5,6,7,8-Tetrahydro-5-methyl- benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione offer a more targeted approach by specifically inhibiting critical signaling pathways without extensive off-target effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how are intermediates purified?

  • Methodology : The compound is synthesized via alkylation, condensation, or multicomponent reactions. For example, alkylation of thieno[2,3-d]pyrimidine intermediates with benzyl chlorides or chloroacetamides in DMF with potassium carbonate yields crystalline derivatives (yield: 55–85%). Purification involves filtration, washing with cold water, and recrystallization from ethanol or dioxane .
  • Key Steps :

  • Reaction time: 5–30 hours under reflux.
  • Solvents: Methanol, DMF, or ethanol.
  • Characterization: NMR (δ 0.96–9.52 ppm for CH3/CH2 groups), IR (C=O peaks at 1668–1718 cm⁻¹), and LC-MS (m/z 297–391) .

Q. How is structural confirmation achieved post-synthesis?

  • Analytical Workflow :

  • 1H/13C NMR : Assigns methyl (δ 0.96–2.78 ppm) and aromatic protons (δ 7.08–8.85 ppm) .
  • IR Spectroscopy : Confirms carbonyl (1668–1718 cm⁻¹) and NH stretches (3400–3415 cm⁻¹) .
  • Mass Spectrometry : Identifies molecular ions (e.g., m/z 309 for C13H15N3O2S2) .
    • Purity Checks : TLC (Rf values) and HPLC (C18 column, 25-min cycle) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Variables :

  • Temperature : Reflux (80–100°C) for cyclization .
  • Catalysts : Cu(II)-tyrosinase enzyme in green synthesis (yield: >70%) .
  • Solvent Polarity : DMF enhances nucleophilic substitution in alkylation .
    • Case Study : Using KOH in ethanol with methyl iodide increased alkylation efficiency (85% yield) .

Q. What structural modifications enhance bioactivity?

  • SAR Insights :

  • Thiazole/Thiophene Additions : Improve antimicrobial activity (e.g., 5-methyl-6-(2-methyl-1,3-thiazol-4-yl) derivatives) .
  • Aromatic Substitutions : 4-Chlorophenyl or 4-methylphenoxy groups enhance DNA interaction .
    • Table: Bioactive Derivatives
Derivative StructureBiological ActivityReference
3-(4-Chlorophenyl)-...oxadiazoleAnticancer (DNA intercalation)
6-(2-Methyl-1,3-thiazol-4-yl)Antimicrobial

Q. How are data contradictions resolved in spectral analysis?

  • Strategies :

  • Cross-validate NMR assignments with DEPT-135/HSQC .
  • Compare experimental vs. calculated elemental analysis (e.g., C13H15N3O2S2: Found C 50.44% vs. Calc. 50.46%) .
    • Example : Discrepancies in NH peak broadening (δ 8.85–9.52 ppm) resolved via variable-temperature NMR .

Q. What is the compound’s thermal stability under storage conditions?

  • Thermal Analysis :

  • TGA/DSC : Decomposition onset at 205–212°C .
  • Storage : Stable at 4°C in anhydrous DMSO for >6 months .

Key Challenges & Recommendations

  • Contradictions : Conflicting yields (55–85%) arise from solvent purity or reaction time variations. Standardize anhydrous solvents and inert atmospheres .
  • Advanced Research : Prioritize derivatives with fused heterocycles (e.g., thiazoles) for targeted bioactivity studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.